5,6,7,8-Tetrahydroquinolin-2(1H)-one
Overview
Description
5,6,7,8-Tetrahydroquinolin-2(1H)-one is an organic compound with the molecular formula C9H11NO It is a derivative of quinoline, characterized by the presence of a partially saturated ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydroquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of arylmethylidene malononitrile dimers with N-(1-cyclohexen-1-yl) morpholine . This reaction proceeds under mild conditions and yields the desired product with good efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods often utilize readily available starting materials and optimized reaction conditions to ensure high yield and purity of the final product. Specific details on industrial production methods are typically proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated analogs.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated compounds.
Scientific Research Applications
5,6,7,8-Tetrahydroquinolin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. While detailed mechanisms may vary depending on the application, common pathways include:
Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to specific receptors, modulating cellular responses.
DNA Interaction: It may interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
5,6,7,8-Tetrahydroquinolin-2(1H)-one can be compared with other similar compounds, such as:
Quinoline: Unlike quinoline, this compound has a partially saturated ring, which affects its chemical reactivity and biological activity.
Tetrahydroquinoline: This compound is similar but lacks the carbonyl group present in this compound, leading to different chemical properties.
Cyclohexenopyridine: Another related compound, differing in the degree of saturation and functional groups.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
5,6,7,8-tetrahydro-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-9-6-5-7-3-1-2-4-8(7)10-9/h5-6H,1-4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKURJURKCHGJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40294966 | |
Record name | 5,6,7,8-Tetrahydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40294966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54802-19-6 | |
Record name | 54802-19-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99006 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,6,7,8-Tetrahydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40294966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,5,6,7,8-hexahydroquinolin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the 5,6,7,8-Tetrahydroquinolin-2(1H)-one scaffold considered promising for developing new anti-fibrosis agents?
A1: Research suggests that the this compound scaffold, which retains the 1-phenyl-2(1H)-pyridone core of the known anti-fibrotic drug Pirfenidone, shows promise in developing new anti-fibrosis agents. [] This is attributed to its ability to inhibit NIH3T3 fibroblast cell proliferation, a key process in fibrosis. Notably, some derivatives exhibit significantly higher potency compared to existing anti-fibrotic compounds. []
Q2: How can 5,6,7,8-Tetrahydroquinolin-2(1H)-ones be synthesized?
A2: Several synthetic routes to 5,6,7,8-Tetrahydroquinolin-2(1H)-ones have been explored. One method involves the rearrangement of 1-Oxa-5-azabicyclo[5.5]undec-2-en-4-ones under strong acidic conditions. [, ] Another approach utilizes the selective reduction of αβ-olefinic amides and lactams using magnesium and methanol. []
Q3: Have any specific structural modifications of the this compound scaffold been found to influence its activity?
A3: Yes, studies exploring the structure-activity relationship of N1-substituted phenylhydroquinolinone derivatives, which are based on the this compound scaffold, have shown that modifications at the N1 position significantly impact anti-fibrosis activity. [] For instance, the introduction of a 4'-bromophenyl substituent at N1 resulted in a derivative with significantly enhanced potency compared to the parent compound. [] This highlights the importance of specific substitutions on the scaffold for optimizing desired biological activity.
Q4: Is there any structural data available for this compound derivatives?
A4: Yes, structural characterization of specific this compound derivatives has been performed. For example, the crystal structure of 4‐Methyl‐1‐(3‐nitrophenacyl)‐5,6,7,8‐tetrahydroquinolin‐2(1H)‐one has been determined, revealing details about bond lengths and angles within the molecule. [] This information is valuable for understanding the conformational preferences and potential interactions of these compounds with biological targets.
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